ICI 118,551 is a synthetic compound classified as a β-adrenoceptor antagonist, specifically exhibiting high selectivity for the β2-adrenoceptor subtype. [ [], [] ] Its primary role in scientific research lies in investigating the function and pharmacology of β2-adrenoceptors in various biological systems. [ [], [], [] ] ICI 118,551 is a valuable tool for researchers to differentiate between β1- and β2-adrenoceptor mediated effects. [ [], [] ]
The synthesis of ICI-118,551 involves an efficient asymmetric method that allows for the determination of enantiomer dependency on biological activity. A notable synthesis route includes a two-step process that yields the desired compound with high purity and yield. The synthesis typically starts from readily available precursors, utilizing techniques such as asymmetric hydrogenation and various coupling reactions to construct the complex molecular architecture of ICI-118,551.
In one reported method, the synthesis involves:
The molecular formula of ICI-118,551 is with a molecular weight of approximately 313.87 g/mol. The structure features a complex arrangement that includes an indene moiety and an isopropylamine side chain.
Computational modeling studies have provided insights into the conformational flexibility of the molecule and its binding interactions at the receptor level .
ICI-118,551 participates in various chemical reactions primarily related to its role as a beta-2 adrenergic antagonist. It has been shown to:
The mechanism of action of ICI-118,551 primarily revolves around its interaction with the beta-2 adrenergic receptor:
ICI-118,551 hydrochloride is typically characterized by several key physical and chemical properties:
ICI-118,551 has several scientific applications:
High-resolution X-ray crystallography (2.8 Å) reveals that ICI-118,551 binds within the orthosteric ligand pocket of the human β2-adrenergic receptor (β2-AR) transmembrane domain. The compound adopts a extended conformation, with its hydroxy-amine motif forming critical hydrogen bonds with Asp113³.³² on transmembrane helix 3 (TM3) and Asn312⁷.³⁹ on TM7. The aromatic indane ring engages in hydrophobic stacking with Phe290⁶.⁵² and Trp286⁶.⁴⁸, while the isopropylamine moiety inserts into a sub-pocket formed by TM5 and TM6 [7] [8]. This binding mode is conserved among inverse agonists but distinct from antagonists like alprenolol, which lack the deep insertion into the hydrophobic core. Structural comparisons show that ICI-118,551 binding induces minimal rearrangement of extracellular loops but stabilizes the inward position of TM6—a hallmark of the inactive receptor state [8].
ICI-118,551 exhibits exceptional selectivity for β2-AR over other subtypes, with binding affinities (Ki) spanning three orders of magnitude:
Table 1: Receptor Binding Affinity Profile of ICI-118,551
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. β2-AR) |
---|---|---|
β2-AR | 0.7–1.2 | 1 |
β1-AR | 49–550 | 70–123 |
β3-AR | >10,000 | >14,000 |
This selectivity arises from steric incompatibility with β1-AR’s Val172⁴.⁵⁶ (vs. Ile164 in β2-AR), which clashes with ICI-118,551’s indane ring. Mutagenesis studies confirm that substituting β1-AR residues into β2-AR reduces ICI-118,551 affinity by >100-fold [5] [6]. Functionally, ICI-118,551 antagonizes β2-AR-mediated cAMP production at sub-nanomolar concentrations (IC₅₀ = 0.3 nM), while inhibiting β1-AR requires micromolar doses [3] [6].
Beyond competitive antagonism, ICI-118,551 demonstrates inverse agonism by suppressing β2-AR basal activity by 80–95% in constitutively active mutants. This occurs through stabilization of the receptor’s inactive conformation, quantified by a 3-fold decrease in GTPγS binding in membrane assays [4] [9]. Allosteric modulation is evidenced by ICI-118,551’s ability to disrupt nanobody binding to intracellular receptor epitopes—specifically, it inhibits conformation-sensitive nanobody Nb80 binding by 90%, confirming long-range transmission of structural changes from the orthosteric site [4]. Notably, ICI-118,551’s inverse efficacy exceeds that of propranolol due to its optimized hydrophobic interactions with Leu272⁶.⁵⁵ and Val114³.³³, which constrain TM6 mobility [9].
In normoxic cells, ICI-118,551 (100 nM) inhibits isoproterenol-stimulated cAMP accumulation by 95% within 5 minutes. This extends to hypoxic environments (1% O₂), where it reduces hypoxia-induced cAMP by 70%—significantly outperforming atenolol (β1-selective), which shows only 20% inhibition [1] [2]. Mechanistically, ICI-118,551 uncouples β2-AR from Gₛ proteins, preventing adenylyl cyclase activation. Consequently, PKA activity diminishes, quantified by 60% lower phosphorylation of PKA substrates like CREB in vascular endothelial cells [1]. The compound also disrupts β2-AR–insulin receptor (IR) complexes in cardiomyoblasts, reversing cAMP/PKA-mediated insulin resistance and restoring glucose uptake by 40% under sustained catecholamine exposure [2].
ICI-118,551 directly interferes with hypoxia-inducible factor (HIF) signaling by blocking HIF-1α nuclear translocation. In VHL-deficient hemangioblastoma cells—which exhibit constitutive HIF activation—ICI-118,551 (50 μM) reduces nuclear HIF-1α by 75% and decreases HIF-1 target gene expression (VEGF, EPO, SOX) by 60–80% [1] [3]. This occurs via PKA-independent mechanisms, as HIF-1α inhibition persists in PKA-knockout models. Instead, ICI-118,551 promotes HIF-1α proteasomal degradation by restoring pVHL-independent hydroxylation. In vitro, it reduces hemangioblastoma cell viability by 55–60% selectively (vs. 20% in normal endothelia), attributable to caspase-3/7 activation (1.7-fold increase) and Bax upregulation [1] [3].
Table 2: HIF Pathway Inhibition by ICI-118,551 in VHL-Deficient Cells
Parameter | Reduction vs. Untreated Cells | Mechanistic Insight |
---|---|---|
Nuclear HIF-1α | 75% | Blocked nuclear import, enhanced degradation |
VEGF/EPO mRNA | 60–80% | Transcriptional repression |
Cell viability | 55–60% | Caspase-3/7-dependent apoptosis |
Tube formation (angiogenesis) | 90% | Disrupted endothelial migration |
Compound Nomenclature
Table 3: Chemical Identifiers for ICI-118,551
Identifier Type | Name/Designation |
---|---|
IUPAC Name | 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol |
Synonyms | ICI 118551; ICI-118,551 |
Molecular Formula | C₁₇H₂₇NO₂ |
CAS Registry Number | 72795-01-8 |
Development Code | ICI 118,551 (Imperial Chemical Industries) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7